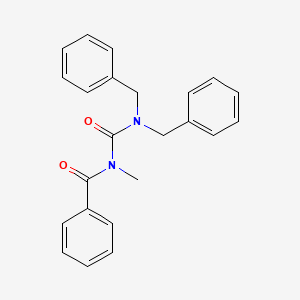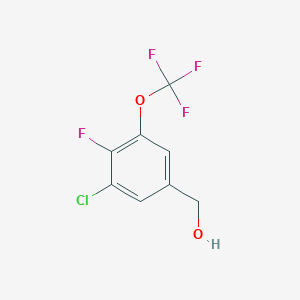
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol is an organic compound with the chemical formula C8H5ClF4O2. It is a colorless liquid or solid with a melting point of about 50-52°C and a boiling point of approximately 217-220°C . This compound is soluble in most organic solvents such as ether, chloroform, and ethanol . It is commonly used as a raw material and intermediate in organic synthesis, particularly in the preparation of pesticides, insecticides, and pharmaceuticals .
Métodos De Preparación
The synthesis of 3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol typically involves the following steps :
Reaction of 3-Chloro-4-methoxy phenol and trifluoromethanyl benzyl alcohol under alkaline conditions: This step involves the reaction of 3-Chloro-4-methoxy phenol with trifluoromethanyl benzyl alcohol in the presence of a base.
Acid-base neutralization: The reaction mixture is then subjected to acid-base neutralization to obtain the target product, this compound.
Análisis De Reacciones Químicas
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group in the compound confers increased stability and lipophilicity, which enhances its ability to interact with biological targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol can be compared with other similar compounds, such as:
3-Chloro-4-(trifluoromethoxy)phenylamine: This compound has a similar trifluoromethoxy group but differs in its amine functional group.
4-Fluoro-3-(trifluoromethyl)benzoyl chloride: This compound contains a trifluoromethyl group instead of a trifluoromethoxy group and has a benzoyl chloride functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties that are valuable in various applications.
Propiedades
Número CAS |
86256-44-2 |
|---|---|
Fórmula molecular |
C8H5ClF4O2 |
Peso molecular |
244.57 g/mol |
Nombre IUPAC |
[3-chloro-4-fluoro-5-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H5ClF4O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2 |
Clave InChI |
SLUYNSJNMPHESW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OC(F)(F)F)F)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


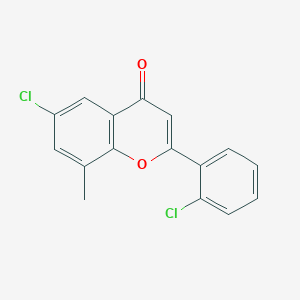

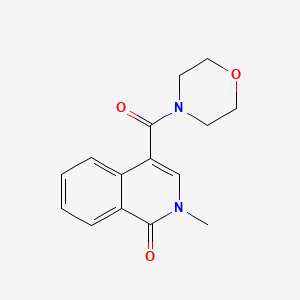
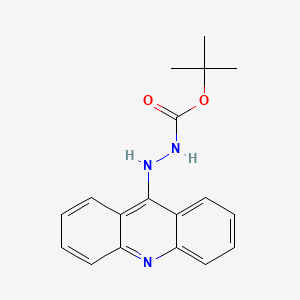
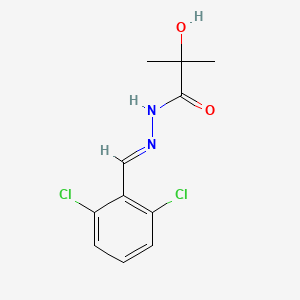
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)
stannane](/img/structure/B14141311.png)
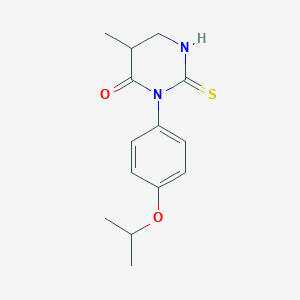
![2-[(4-butoxyphenyl)methyl]butanedioic Acid](/img/structure/B14141318.png)
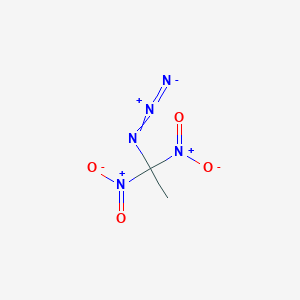
![4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14141323.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14141329.png)
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine](/img/structure/B14141331.png)
